molecular formula C13H15F3N2O2 B1328653 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine CAS No. 392237-31-9

4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine

Cat. No.: B1328653
CAS No.: 392237-31-9
M. Wt: 288.27 g/mol
InChI Key: JIKFZZJFHJXBMV-UHFFFAOYSA-N
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Description

4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine is an organic compound that features a piperidine ring substituted with a nitro group and a trifluoromethyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-methylpiperidine with 2-nitro-4-(trifluoromethyl)benzyl chloride under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to achieve high purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process, making it more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include amine derivatives, substituted piperidines, and various functionalized aromatic compounds .

Scientific Research Applications

4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.

    2-Nitro-4-trifluoromethylbenzoic acid: Contains the same nitro and trifluoromethyl groups but lacks the piperidine ring.

Uniqueness

4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine is unique due to the combination of its piperidine ring and the presence of both nitro and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c1-9-4-6-17(7-5-9)11-3-2-10(13(14,15)16)8-12(11)18(19)20/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKFZZJFHJXBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650199
Record name 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392237-31-9
Record name 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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